3-(2-Chlorophenyl)-N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide
Description
3-(2-Chlorophenyl)-N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiadiazole ring, and an oxazole ring, making it a subject of interest for scientific research.
Properties
Molecular Formula |
C20H20ClN5O3S2 |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C20H20ClN5O3S2/c1-11-16(17(26-29-11)13-8-4-5-9-14(13)21)18(28)23-19-24-25-20(31-19)30-10-15(27)22-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,22,27)(H,23,24,28) |
InChI Key |
WOCJXJKNQHEGTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NC4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the thiadiazole and oxazole rings. The process may start with the chlorination of a phenyl compound, followed by the introduction of the thiadiazole and oxazole moieties through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify specific functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Chlorophenyl)-N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound may have potential therapeutic applications. Researchers are investigating its effects on various biological targets, including enzymes and receptors, to develop new treatments for diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored characteristics for specific applications.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets through specific interactions, such as hydrogen bonding or hydrophobic interactions, leading to changes in their activity or function. The pathways involved in these interactions are complex and may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
- 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride
Uniqueness
Compared to similar compounds, 3-(2-Chlorophenyl)-N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)-5-methyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups and rings. This unique structure imparts specific properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
